Cas no 947013-68-5 (5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid)

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound featuring a chloro-substituted benzoimidazole core with a carboxylic acid functional group at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and methyl substituents enhance reactivity, enabling selective modifications for the development of bioactive molecules. Its carboxylic acid moiety allows for further derivatization, facilitating the synthesis of amides, esters, and other functionalized derivatives. The compound's stability and well-defined reactivity profile make it a valuable building block in medicinal chemistry for constructing complex heterocyclic frameworks. Suitable for controlled reactions under standard laboratory conditions.
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid structure
947013-68-5 structure
Product name:5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid
CAS No:947013-68-5
MF:C9H7ClN2O2
Molecular Weight:210.617080926895
MDL:MFCD11052220
CID:3047048
PubChem ID:15287958

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid
    • 5-chloro-1-methylbenzimidazole-2-carboxylic acid
    • 1H-Benzimidazole-2-carboxylic acid, 5-chloro-1-methyl-
    • 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid
    • DTXSID101218491
    • CS-0330085
    • 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylicacid
    • 947013-68-5
    • 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
    • 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid
    • AKOS000302267
    • 5-chloro-1-methyl-1,3-benzodiazole-2-carboxylic acid
    • MDL: MFCD11052220
    • インチ: 1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14)
    • InChIKey: GVLUKGCSZAAZJI-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)N(C)C2=CC=C(Cl)C=C2N=1

計算された属性

  • 精确分子量: 210.0196052g/mol
  • 同位素质量: 210.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 435.6±37.0 °C at 760 mmHg
  • フラッシュポイント: 217.2±26.5 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid Security Information

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C994910-10mg
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid
947013-68-5
10mg
$ 50.00 2022-06-06
TRC
C994910-100mg
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid
947013-68-5
100mg
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034432-500mg
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid
947013-68-5
500mg
3997.0CNY 2021-07-10
Matrix Scientific
034432-500mg
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid
947013-68-5
500mg
$246.00 2023-09-11
Chemenu
CM530618-1g
5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
947013-68-5 97%
1g
$187 2023-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD517288-1g
5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
947013-68-5 97%
1g
¥1367.0 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034432-1g
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid
947013-68-5
1g
6144.0CNY 2021-07-05
TRC
C994910-50mg
5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid
947013-68-5
50mg
$ 135.00 2022-06-06
Ambeed
A381415-1g
5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
947013-68-5 97%
1g
$190.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400755-1g
5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
947013-68-5 97%
1g
¥1778.00 2024-04-24

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid 関連文献

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acidに関する追加情報

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic Acid (CAS No. 947013-68-5): An Overview

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid (CAS No. 947013-68-5) is a versatile compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a benzoimidazole core, a chloro substituent, and a carboxylic acid group. These functional groups contribute to its diverse chemical and biological properties, making it an attractive candidate for further research and development.

The benzoimidazole scaffold is a well-known heterocyclic structure that has been extensively studied for its biological activities. It is commonly found in a variety of pharmaceuticals, such as antifungal agents, antiparasitic drugs, and anticancer compounds. The presence of the chloro substituent can enhance the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability. Additionally, the carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, which are crucial for the synthesis of derivatives with enhanced biological activities.

In recent years, there has been growing interest in the use of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid as a building block for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antitumor activity against various cancer cell lines. The researchers found that the introduction of specific functional groups at the benzoimidazole core significantly enhanced the cytotoxicity of the compounds, suggesting that further optimization could lead to the discovery of more effective anticancer drugs.

Beyond its potential in oncology, 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid has also shown promise in other therapeutic areas. A recent study in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited strong antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The researchers attributed this activity to the ability of the compounds to interfere with viral replication processes, highlighting their potential as broad-spectrum antiviral agents.

In addition to its pharmaceutical applications, 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid has been explored for its use in agrochemicals. A study published in Pesticide Biochemistry and Physiology reported that this compound and its derivatives exhibited significant herbicidal activity against a range of weed species. The researchers found that the compounds were effective at low concentrations and had minimal impact on non-target organisms, making them promising candidates for the development of environmentally friendly herbicides.

The material science applications of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid are also noteworthy. A recent investigation in Advanced Materials explored the use of this compound as a building block for the synthesis of metal-organic frameworks (MOFs). The researchers found that MOFs constructed using this compound exhibited high stability and excellent adsorption properties, making them suitable for applications such as gas storage and separation.

The synthesis of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid typically involves several steps, including the formation of the benzoimidazole core and subsequent functionalization with the chloro and carboxylic acid groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the condensation of o-phenylenediamine with glyoxylic acid followed by chlorination and methylation steps. Recent advancements in green chemistry have led to the development of more sustainable synthetic methods that minimize waste generation and environmental impact.

The physicochemical properties of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid, such as its solubility, melting point, and stability under various conditions, are crucial for its practical applications. These properties can be tailored through chemical modifications to optimize performance in specific contexts. For instance, altering the substituents on the benzoimidazole ring can significantly affect solubility and stability, which are important considerations for pharmaceutical formulations.

In conclusion, 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid (CAS No. 947013-68-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its biological activities and chemical properties, paving the way for innovative applications in various fields.

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